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molecular formula C12H17NO3 B2850332 Benzyl 3-hydroxypropylmethylcarbamate CAS No. 887757-51-9

Benzyl 3-hydroxypropylmethylcarbamate

Cat. No. B2850332
M. Wt: 223.272
InChI Key: LNMLEONEEMXTII-UHFFFAOYSA-N
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Patent
US08785453B2

Procedure details

TBAF (12.8 ml, 1.0 M solution in THF, 12.8 mmol) was added to the solution of benzyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate obtained in step 3 (3.6 g, 10.7 mmol) in THF (30 ml). After reaction complete, water and EtOAC work-up and then drying were followed to give benzyl 3-hydroxypropyl(methyl)carbamate (formula 31). After further purification, alcohol was treated with triphenylphosphine (3.35 g, 12.8 mmol) and carbon tetrabromide (12.8 mmol) in acetonitrile (20 ml). The reaction progress was monitored by TLC or LS/MS. After reaction complete, the organic layer was extracted and evaporated. The residue was purified with silica gel column chromatography (EtOAC:Hx=1:5) to give the title compound (2.5 g, 82%, 2 steps) as light yellow oil.
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Si]([O:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:41])[C:31](=[O:40])[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)(C(C)(C)C)(C)C>C1COCC1>[OH:26][CH2:27][CH2:28][CH2:29][N:30]([CH3:41])[C:31](=[O:40])[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.8 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
benzyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate
Quantity
3.6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCN(C(OCC1=CC=CC=C1)=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After reaction complete
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and EtOAC work-up and then drying

Outcomes

Product
Name
Type
product
Smiles
OCCCN(C(OCC1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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